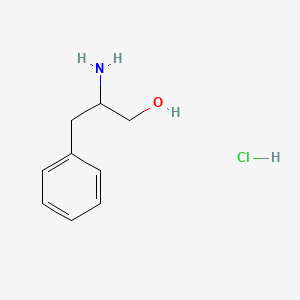

alpha-(Hydroxymethyl)phenethylammonium chloride

Description

Properties

IUPAC Name |

2-amino-3-phenylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c10-9(7-11)6-8-4-2-1-3-5-8;/h1-5,9,11H,6-7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTJOZQBTFJAMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30979078 | |

| Record name | 2-Amino-3-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63113-84-8 | |

| Record name | Benzenepropanol, β-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63113-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-(Hydroxymethyl)phenethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063113848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-3-phenylpropan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-(hydroxymethyl)phenethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(Hydroxymethyl)phenethylammonium chloride typically involves the reaction of phenylalaninol with hydrochloric acid . The reaction conditions often include maintaining a controlled temperature and pH to ensure the proper formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories and chemical manufacturing facilities that specialize in fine chemicals and pharmaceutical intermediates .

Chemical Reactions Analysis

General Reactivity in Perovskite Systems

Phenethylammonium chloride (PEACl) derivatives are widely employed in perovskite film fabrication due to their ability to passivate defects and modulate crystallization. While α-(Hydroxymethyl)phenethylammonium chloride is not explicitly studied, its hydroxymethyl group (-CH2OH) may enhance interactions with perovskite precursors (e.g., PbI2 or FAPbI3) via:

-

Hydrogen bonding with undercoordinated Pb²⁺ or halide vacancies.

-

Steric effects influencing crystal growth orientation.

-

Enhanced hydrophilicity , potentially altering solvent interactions during film formation .

Defect Passivation Mechanisms

Phenethylammonium salts are known to passivate defects at perovskite grain boundaries. Key reactions include:

For α-(Hydroxymethyl)phenethylammonium chloride, the hydroxymethyl group could amplify these effects by introducing additional hydrogen-bonding sites .

Synthetic Pathways

Although no direct synthesis is documented for α-(Hydroxymethyl)phenethylammonium chloride, analogous compounds are synthesized via:

-

Quaternization : Reaction of α-(Hydroxymethyl)phenethylamine with HCl.

-

Halide Exchange : Substitution of iodide with chloride in preformed phenethylammonium salts .

Phase Behavior and Thermal Stability

Phenethylammonium chloride exhibits solid-solid phase transitions, as shown below:

| ΔS trs (J/mol·K) | Temperature (K) | Initial Phase | Final Phase | Reference |

|---|---|---|---|---|

| 2.35 | 389 | Crystalline III | Crystalline II | Van Oort and White, 1989 |

| 0.90 | 432 | Crystalline II | Crystalline I | Van Oort and White, 1989 |

The hydroxymethyl group may alter entropy values due to increased molecular flexibility or hydrogen-bonding networks .

Hypothetical Reaction Pathways

Based on analogous systems, α-(Hydroxymethyl)phenethylammonium chloride may participate in:

Scientific Research Applications

Chemistry

Alpha-(Hydroxymethyl)phenethylammonium chloride serves as a versatile reagent in organic chemistry. Its applications include:

- Synthesis of Complex Molecules : It acts as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Reagent in Organic Reactions : The compound participates in several types of chemical reactions such as oxidation, reduction, and substitution, facilitating the formation of derivatives that are crucial for further chemical transformations.

Biology

Research into the biological activity of this compound has revealed several promising avenues:

- Interaction with Biomolecules : Studies indicate that this compound can interact with enzymes and receptors, potentially influencing biological pathways. The hydroxymethyl group enhances these interactions, making it a candidate for further pharmacological studies.

- Therapeutic Potential : Ongoing investigations are exploring its role in drug development, particularly in targeting specific diseases or conditions through its biochemical interactions.

Medicine

The medicinal applications of this compound include:

- Drug Development : Its unique structural features make it suitable for designing new therapeutic agents. Research is focused on its efficacy and safety profiles in preclinical models.

- Potential Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, warranting further investigation into its use as an antibacterial or antifungal agent.

Industry

In industrial settings, this compound is utilized as:

- Intermediate in Fine Chemical Production : It is employed in the synthesis of fine chemicals and pharmaceutical intermediates, contributing to various industrial processes.

- Additive in Material Science : The compound's properties may also be exploited in developing new materials with enhanced performance characteristics.

Case Study 1: Drug Development

A study evaluated the efficacy of this compound as a potential therapeutic agent against bacterial infections. Results indicated that the compound demonstrated significant antibacterial activity against several strains of bacteria, suggesting its potential use in developing new antibiotics.

Case Study 2: Organic Synthesis

In another research project focused on organic synthesis, this compound was utilized as a key intermediate in synthesizing complex organic molecules. The study highlighted its effectiveness in facilitating multi-step reactions leading to high yields of target compounds.

Mechanism of Action

The mechanism of action of alpha-(Hydroxymethyl)phenethylammonium chloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can enhance the compound’s interaction with active sites in enzymes or receptors, potentially leading to changes in biological activity . This interaction can result in various pharmacodynamic and pharmacokinetic effects, making it a valuable compound for drug development .

Comparison with Similar Compounds

Phenethylammonium Chloride (PEACl)

Structure : C₆H₅–CH₂–CH₂–NH₃⁺ Cl⁻

Key Properties :

- PEACl is a foundational compound in perovskite research. It introduces chlorine into precursor solutions, improving crystallinity but often forming 2D perovskite layers that increase series resistance and reduce solar cell efficiency (Table 1) .

- In layered hybrids (e.g., PEA₂PbX₄, X = Cl, Br, I), PEACl exhibits distinct phase transitions linked to NH₃ group reorientation (activation energy: ~15.7 kJ/mol) and alkyl chain motion (~29 kJ/mol) .

Comparison :

The absence of a hydroxymethyl group in PEACl limits its hydrogen-bonding interactions, favoring 2D perovskite formation. In contrast, the hydroxymethyl group in the target compound may disrupt layered structures, enhancing charge transport in perovskites.

4-Methylphenethylammonium Chloride (4M-PEACl)

Structure : C₆H₄(CH₃)–CH₂–CH₂–NH₃⁺ Cl⁻

Key Properties :

- The para-methyl substituent on the phenyl ring improves perovskite interface passivation compared to PEACl, reducing defect density and boosting power conversion efficiency (PCE) .

Comparison: While 4M-PEACl modifies the phenyl ring, the hydroxymethyl group in the target compound alters the alpha carbon.

Phenyltrimethylammonium Chloride

Structure : C₆H₅–N⁺(CH₃)₃ Cl⁻

Key Properties :

- A compact cation with a molecular weight of 171.67 g/mol, used as a phase-transfer catalyst .

- Exhibits higher thermal stability (decomposition >250°C) due to robust N–C bonding and minimal steric strain.

Comparison :

The target compound’s hydroxymethyl and phenethyl groups increase molecular weight (vs. 171.67 g/mol for phenyltrimethylammonium) and hydrophilicity, making it more suitable for applications requiring tunable solubility or hydrogen-bonding networks.

Layered Perovskite Hybrids (PEA₂MnCl₄, PEA₂CuCl₄)

Structure: Layered hybrids with alternating organic (PEA⁺) and inorganic (MnCl₄²⁻, CuCl₄²⁻) layers. Key Properties:

- Phase transitions occur at 340–430 K, driven by inorganic lattice buckling and organic cation dynamics .

- Polar-to-nonpolar transitions are critical for ferroelectric applications.

Data Tables

Table 1: Comparative Properties of Phenethylammonium Derivatives

*Estimated based on structural similarity.

Biological Activity

Alpha-(Hydroxymethyl)phenethylammonium chloride, commonly referred to as Phenethylammonium chloride (PEACl), is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological effects, mechanisms, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its quaternary ammonium structure, which includes a phenethyl group and a hydroxymethyl substituent. This unique structure contributes to its solubility and interaction with biological membranes.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds, including PEACl, exhibit significant antimicrobial activity. A study demonstrated that derivatives of quaternary ammonium chitin showed bactericidal activity against Escherichia coli and Staphylococcus aureus , suggesting that PEACl may have similar effects due to its structural properties . The mechanism is thought to involve disruption of microbial cell membranes, leading to cell lysis.

Cytotoxic Effects

In vitro studies have shown that PEACl can induce cytotoxicity in various cancer cell lines. For instance, a structure-activity relationship study indicated that certain phenethyl derivatives enhanced tumor necrosis factor-alpha (TNF-alpha) production in human leukemia cells . This suggests a potential role for PEACl in modulating immune responses and possibly enhancing the efficacy of anticancer therapies.

Neuroprotective Effects

Emerging evidence suggests that PEACl might possess neuroprotective properties. A study exploring the effects of related compounds on nicotinic receptors found that modifications in the ammonium structure could influence receptor activity, potentially leading to neuroprotective outcomes . This indicates a need for further investigation into the neurological implications of PEACl.

Case Studies

- Antimicrobial Efficacy : A study highlighted the effectiveness of various quaternary ammonium compounds against resistant strains of Pseudomonas aeruginosa . It was found that increasing concentrations of benzalkonium chloride (a related compound) led to variable growth patterns in resistant strains, indicating the potential adaptability of bacteria to these agents .

- Cancer Cell Line Studies : Research involving phenethyl derivatives demonstrated their ability to enhance TNF-alpha production in HL-60 cells, which could be leveraged for therapeutic strategies against leukemia . The correlation between structural modifications and biological activity underscores the importance of further studies on PEACl.

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for α-(Hydroxymethyl)phenethylammonium chloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves quaternization of phenethylamine derivatives with hydroxymethylating agents under controlled pH and temperature. For example, chloride ion incorporation can be optimized by adjusting stoichiometric ratios of precursors (e.g., phenethylamine and hydroxymethyl chloride) in anhydrous solvents like THF or ethanol. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity . Reaction monitoring using NMR or HPLC ensures minimal byproduct formation, particularly dimethylammonium derivatives, which are common under alkaline conditions .

Q. How can researchers characterize the structural and electronic properties of α-(Hydroxymethyl)phenethylammonium chloride?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is preferred for resolving crystal packing and hydrogen-bonding networks. Spectroscopic techniques like FTIR and Raman confirm functional groups (e.g., NH₃⁺ and C-Cl vibrations). Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition typically observed above 160°C . For electronic properties, UV-Vis spectroscopy and cyclic voltammetry assess bandgap and redox behavior, which are critical for applications in optoelectronic materials .

Q. What role does α-(Hydroxymethyl)phenethylammonium chloride play in perovskite solar cell research?

- Methodological Answer : It acts as a surface passivator in lead halide perovskites (e.g., CsPbI₃), reducing defect density and enhancing charge carrier lifetimes. A common protocol involves spin-coating a PEACl solution onto perovskite films, followed by annealing at 100–120°C to form a 2D/3D heterostructure. This method improves power conversion efficiency (PCE) from ~18% to >20% by suppressing non-radiative recombination . Comparative studies with bromide analogs (e.g., PEABr) highlight chloride’s superior stability against humidity .

Q. What safety protocols are essential when handling α-(Hydroxymethyl)phenethylammonium chloride in laboratory settings?

- Methodological Answer : Use nitrile gloves (inspected for integrity) and chemical-resistant lab coats. Work under fume hoods with >6 air changes/hour to avoid inhalation. In case of skin contact, rinse immediately with 0.1 M acetic acid to neutralize residual chloride ions, followed by soap and water . Store in airtight containers at <25°C, segregated from strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Q. Which analytical techniques are recommended for quantifying α-(Hydroxymethyl)phenethylammonium chloride in complex matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm provides reliable quantification in solvent-based systems. For trace analysis in aqueous environments (e.g., environmental samples), ion-pair chromatography coupled with mass spectrometry (IPC-MS) achieves detection limits of 0.1 ppb. Calibration curves should account for matrix effects using internal standards like deuterated phenethylamine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for α-(Hydroxymethyl)phenethylammonium chloride-based perovskites?

- Methodological Answer : Discrepancies often arise from varying synthetic routes (e.g., one-step vs. sequential deposition) or environmental testing conditions. To standardize stability assessments, use controlled humidity chambers (e.g., 85% RH at 85°C) and monitor phase transitions via in-situ grazing-incidence X-ray scattering (GIXS). Cross-validate findings with photoluminescence quantum yield (PLQY) measurements, as PLQY decay rates correlate with defect formation .

Q. What experimental designs optimize the interfacial compatibility of α-(Hydroxymethyl)phenethylammonium chloride with mixed-halide perovskites?

- Methodological Answer : Design a combinatorial library of halide ratios (e.g., Cl⁻:Br⁻ = 1:3 to 3:1) and evaluate crystallinity via XRD. Use density functional theory (DFT) simulations to predict binding energies between PEACl and perovskite surfaces. Experimentally, atomic layer deposition (ALD) of PEACl on pre-formed CsPbBr₃ films reduces lattice strain, as confirmed by Williamson-Hall analysis .

Q. How does the alkyl chain length of ammonium cations influence the optoelectronic properties of α-(Hydroxymethyl)phenethylammonium chloride derivatives?

- Methodological Answer : Synthesize analogs with varying chain lengths (e.g., ethyl to octyl) and compare their steric effects on perovskite film morphology. Conduct time-resolved microwave conductivity (TRMC) to measure charge mobility. Longer chains (>C4) typically reduce conductivity but enhance moisture resistance, requiring trade-offs in device design .

Q. What computational tools predict the degradation pathways of α-(Hydroxymethyl)phenethylammonium chloride under operational stress?

- Methodological Answer : Employ reactive force field (ReaxFF) molecular dynamics to model thermal decomposition mechanisms. Pair with in-situ Fourier-transform infrared (FTIR) spectroscopy to detect intermediate species (e.g., NH₃ release at 1100 cm⁻¹). Machine learning models trained on accelerated aging data can extrapolate lifetime predictions under real-world conditions .

Q. What strategies mitigate batch-to-batch variability in α-(Hydroxymethyl)phenethylammonium chloride synthesis for scalable research?

- Methodological Answer : Implement statistical process control (SPC) with critical quality attributes (CQAs) like residual solvent content (≤0.5% by GC-FTD) and particle size distribution (D90 < 10 µm). Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, agitation rate). Batch consistency is validated via principal component analysis (PCA) of NMR spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.